Alanine,propyl ester(9ci)
Description
Alanine, propyl ester (9CI) is an alkyl ester derivative of the amino acid alanine, where the carboxylic acid group is esterified with propanol. Its chemical structure comprises a propyl group attached via an ester linkage to alanine’s α-carbon. The compound is identified by CAS No. 125511-26-4 and is used primarily as an intermediate in pharmaceutical synthesis, such as in the production of antiviral drugs like sofosbuvir .
Properties
CAS No. |
125511-26-4 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
propyl 2-aminopropanoate |
InChI |
InChI=1S/C6H13NO2/c1-3-4-9-6(8)5(2)7/h5H,3-4,7H2,1-2H3 |
InChI Key |
GSMUZACKUHJQDP-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C(C)N |
Canonical SMILES |
CCCOC(=O)C(C)N |
Synonyms |
Alanine, propyl ester (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Alanine,propyl ester(9ci) can be synthesized through the esterification of alanine with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of propyl 2-aminopropanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alanine,propyl ester(9ci) can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: Reduction of propyl 2-aminopropanoate can yield primary amines.
Substitution: The amino group in propyl 2-aminopropanoate can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Chemistry: Alanine,propyl ester(9ci) is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, propyl 2-aminopropanoate can be used to study enzyme-substrate interactions and metabolic pathways involving amino acid derivatives.
Industry: In the industrial sector, propyl 2-aminopropanoate is used in the synthesis of specialty chemicals and as a building block for various organic compounds.
Mechanism of Action
The mechanism of action of propyl 2-aminopropanoate involves its interaction with specific enzymes or receptors in biological systems. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alanine Esters with Varied Alkyl Chains
Table 1: Key Alanine Esters and Their Properties
Structural Insights :
- Chain Length : The propyl group in alanine, propyl ester offers a balance between lipophilicity and steric bulk compared to ethyl (shorter) or isopropyl (branched) esters. This affects solubility and metabolic stability in drug design .
- Stereochemistry : D-Alanine, propyl ester (CAS 104055-32-5) may exhibit distinct receptor-binding profiles compared to its L-isomer, influencing its use in enantioselective syntheses .
Comparison with Non-Alanine Amino Acid Esters
Table 2: Esters of Other Amino Acids
Functional Contrasts :
- Backbone Complexity: β-Alanine esters (e.g., CAS 397310-38-2) incorporate non-proteinogenic backbones and aromatic moieties, enabling applications in fluorescent labeling or enzyme inhibition studies .
- Amino Acid Side Chains: Alanine’s methyl group provides steric effects absent in glycine esters, influencing reactivity in peptide coupling reactions .
Comparison with Non-Amino Acid Propyl Esters
Table 3: Propyl Esters of Diverse Acids
Research Findings and Industrial Relevance
- Pharmaceutical Utility : Alanine, propyl ester is critical in synthesizing nucleoside analogs (e.g., sofosbuvir), where ester prodrugs enhance oral bioavailability .
- Natural Occurrence: Unlike fungal-derived esters (e.g., 9-octadecenoic acid-2’,3’-dihydroxy propyl ester in ), alanine esters are predominantly synthetic, underscoring their tailored role in medicinal chemistry .
- Stability Challenges: Propyl esters of amino acids may undergo hydrolysis under acidic conditions, necessitating protective strategies during synthesis .
Q & A
Q. What experimental methodologies are recommended for synthesizing alanine, propyl ester (9CI) with high purity?
- Answer : Synthesis typically involves esterification of L-alanine with propanol under acid catalysis (e.g., sulfuric acid). Key steps include refluxing at controlled temperatures (80–100°C) and monitoring reaction progress via thin-layer chromatography (TLC) or FTIR to confirm ester bond formation . Post-synthesis, purification via fractional distillation or column chromatography is critical to isolate the ester from unreacted precursors. Purity should be validated using GC-MS or HPLC with reference standards .
Q. How can researchers optimize GC-MS parameters to characterize alanine, propyl ester (9CI) in complex mixtures?
- Answer : Use a polar capillary column (e.g., DB-WAX) for separation, with a temperature gradient starting at 50°C (held for 2 min) and ramping to 250°C at 10°C/min. Electron ionization (EI) at 70 eV ensures fragmentation patterns align with NIST library data. Quantify using selected ion monitoring (SIM) for m/z 88 (propanol fragment) and m/z 116 (alanine backbone) to minimize matrix interference .
Q. What spectroscopic techniques are most reliable for structural confirmation of alanine, propyl ester (9CI)?
- Answer : Combine NMR (¹H and ¹³C) and FTIR analyses. In ¹H NMR, expect signals at δ 1.0–1.2 ppm (propyl CH₃), δ 4.1–4.3 ppm (ester OCH₂), and δ 3.5–3.7 ppm (alanine α-CH). FTIR should show C=O stretch at ~1740 cm⁻¹ (ester) and N-H bend at ~1550 cm⁻¹ (amide) . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. How can molecular docking simulations (e.g., AutoDock Vina) model the interaction of alanine, propyl ester (9CI) with biological targets?
- Answer : Prepare the ligand (alanine, propyl ester) by optimizing its 3D structure using Gaussian at the B3LYP/6-31G* level. Define the target protein’s binding site using grid parameters (e.g., 20 ų box centered on catalytic residues). Run docking with exhaustiveness ≥50 to ensure conformational sampling. Validate results via MD simulations (e.g., GROMACS) to assess binding stability .
Q. What strategies resolve contradictions in experimental vs. computational data for alanine, propyl ester (9CI) reactivity?
- Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Re-run computations with implicit solvent models (e.g., COSMO) and larger basis sets (e.g., 6-311++G**). Experimentally, validate using kinetic studies (e.g., pseudo-first-order conditions) to compare theoretical and observed rate constants .
Q. How should researchers design error analysis protocols for quantifying alanine, propyl ester (9CI) in kinetic studies?
- Answer : Implement triplicate measurements to calculate standard deviation. For systematic errors, calibrate instruments (e.g., UV-Vis spectrophotometers) with NIST-traceable standards. Use control experiments (e.g., spiked recovery tests) to identify matrix effects. Report uncertainties with 95% confidence intervals .
Q. What advanced statistical methods are suitable for interpreting multivariate data in alanine, propyl ester (9CI) degradation studies?
- Answer : Apply principal component analysis (PCA) to identify dominant degradation pathways. Use ANOVA to assess significance of factors (e.g., pH, temperature). For non-linear relationships, employ machine learning models (e.g., random forests) trained on experimental datasets .
Methodological Frameworks
Q. How to align research on alanine, propyl ester (9CI) with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?
- Answer : Define feasibility by pilot testing synthesis scalability. Novelty can arise from exploring understudied applications (e.g., chiral building blocks in drug synthesis). Ethical compliance requires adherence to lab safety protocols (e.g., fume hood use for volatile propanol). Relevance is ensured by linking to sustainable chemistry goals .
Q. What peer-review standards (e.g., ACS, APA) govern reporting of alanine, propyl ester (9CI) research?
- Answer : Follow ACS guidelines for chemical synthesis details: report yields, purity, and spectral data. For APA, emphasize hypothesis framing and statistical rigor. Include data availability statements and conflict-of-interest disclosures .
Data Presentation and Reproducibility
Q. How to structure a reproducible protocol for alanine, propyl ester (9CI) synthesis in open-access publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
